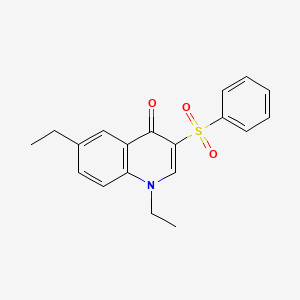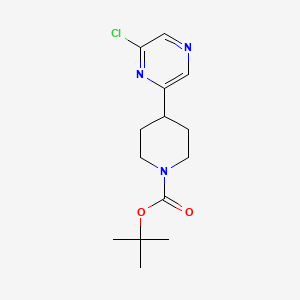
1,6-diethyl-3-(phenylsulfonyl)quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-diethyl-3-(phenylsulfonyl)quinolin-4(1H)-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as ESI-09 and has been found to have various biochemical and physiological effects. In
Applications De Recherche Scientifique
Synthesis and Metabolite Formation
1,6-Diethyl-3-(phenylsulfonyl)quinolin-4(1H)-one, though not directly mentioned, relates to quinolinone compounds widely explored for their diverse synthetic applications and potential as metabolites in pharmaceuticals. For instance, the synthesis of metabolites of TAK-603, highlighting the use of the methanesulfonyl group as a protective agent in Friedel–Crafts reactions, showcases the chemical versatility of related quinolinone structures (Mizuno et al., 2006).
Anticancer Potential
The anticancer properties of quinolinone derivatives are a significant area of interest. A study synthesized a series of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones, demonstrating their high cytotoxic effects against cancer cell lines, highlighting the potential therapeutic applications of such compounds in oncology (Jaskulska et al., 2022).
Synthesis of Heterocyclic Compounds
The development of novel synthetic methodologies for heterocyclic compounds, including quinolinones, underscores the broader applicability of these frameworks in medicinal chemistry and material science. For example, efficient remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives using sodium sulfinates as sulfide sources demonstrates innovative approaches to diversify quinolinone scaffolds (Xia et al., 2016).
Diversity-Oriented Synthesis
Exploring environmentally benign synthesis routes for medicinally privileged structures, such as quinolinones, showcases the commitment to green chemistry principles. A study presents a solvent-free, diversity-oriented synthesis approach for 2-amino-3-phenyl (or methyl) sulfonyl-4H-chromenes, indicating the efficiency and environmental compatibility of modern synthetic strategies (Pandit et al., 2016).
Photocatalytic Applications
Photocatalytic Markovnikov-type addition and cyclization of terminal alkynes to produce 4-sulfonyl quinoline-2(1H)-ones represent an innovative application of photocatalysis in organic synthesis, opening new avenues for the construction of complex molecules under mild conditions (Zhai et al., 2022).
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-1,6-diethylquinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-3-14-10-11-17-16(12-14)19(21)18(13-20(17)4-2)24(22,23)15-8-6-5-7-9-15/h5-13H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXAVMYOMXLJSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-diethyl-3-(phenylsulfonyl)quinolin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(5-Ethylpyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2355978.png)




![1-(3-ethoxypropyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2355985.png)


![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2355991.png)


![N-(2,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2355997.png)

![8-fluoro-3-(2-methoxybenzyl)-5-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2356001.png)